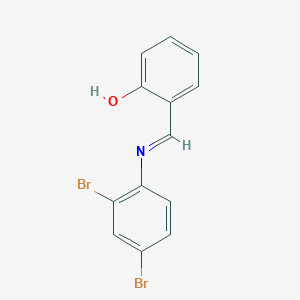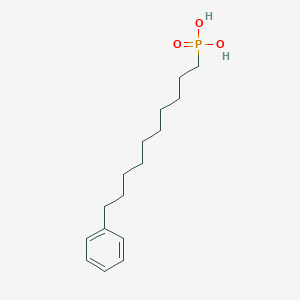
(Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane, also known as CFM, is a novel compound that has recently been synthesized and studied for its potential applications in the field of scientific research. CFM has been shown to possess a number of unique properties that make it an ideal candidate for use in a variety of laboratory experiments.
科学研究应用
(Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane has been studied for a variety of applications in the field of scientific research. It has been used as a substrate for the synthesis of novel compounds, as a reagent for the synthesis of organic compounds, and as a catalyst for the synthesis of biologically active compounds. This compound has also been used as a fluorescent sensor for the detection of various analytes, such as amino acids, proteins, and nucleic acids. Additionally, this compound has been used as a model compound for the study of the structure and reactivity of organic molecules.
作用机制
The mechanism of action of (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane is not yet fully understood. However, it is believed that this compound is able to interact with a variety of molecules due to its unique structure and chemical properties. This compound is able to form strong hydrogen bonds with other molecules, which can result in a variety of reactions. Additionally, this compound is able to interact with other molecules through van der Waals forces, which can also result in a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been studied in detail. However, it is believed that this compound may be able to interact with a variety of biochemical and physiological processes due to its unique structure and chemical properties. For example, this compound may be able to interact with enzymes, proteins, and other molecules involved in various biochemical and physiological processes. Additionally, this compound may be able to affect the expression of certain genes, which could result in a variety of physiological effects.
实验室实验的优点和局限性
The use of (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane in laboratory experiments has a number of advantages. First, this compound is relatively inexpensive and easy to obtain. Second, this compound is highly reactive, which makes it ideal for use in a variety of laboratory experiments. Third, this compound is non-toxic and has a low environmental impact. Finally, this compound is highly stable, which makes it an ideal candidate for use in long-term experiments.
The use of this compound in laboratory experiments also has a number of limitations. First, this compound is not water soluble, which makes it difficult to use in aqueous solutions. Second, this compound is not easily degraded, which can make it difficult to remove from laboratory experiments. Finally, this compound is not highly fluorescent, which can limit its use in fluorescence experiments.
未来方向
The potential applications of (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane are vast, and there are a number of potential future directions for research. First, further research is needed to better understand the mechanism of action of this compound and its potential biochemical and physiological effects. Second, further research is needed to develop new synthesis methods for this compound and its derivatives. Third, further research is needed to develop new fluorescent sensing applications for this compound. Finally, further research is needed to develop new applications for this compound in the field of organic synthesis.
合成方法
(Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, the Sonogashira coupling reaction, and the Ullmann reaction. The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction that is used to form carbon-carbon bonds between two different molecules. The Sonogashira coupling reaction is a palladium-catalyzed reaction that is used to form carbon-carbon bonds between two different molecules. The Ullmann reaction is a copper-catalyzed cross-coupling reaction that is used to form carbon-carbon bonds between two different molecules.
属性
IUPAC Name |
9-[cyclopenta-1,3-dien-1-yl-(4-methoxyphenyl)methyl]-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O/c1-27-20-16-14-19(15-17-20)25(18-8-2-3-9-18)26-23-12-6-4-10-21(23)22-11-5-7-13-24(22)26/h2-8,10-17,25-26H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDOBIQYTQCXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298127.png)
![2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298130.png)
![2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298133.png)


![2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298164.png)
![2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298168.png)




![[4-(Dimethylsulfamoyl)-3-methylphenyl]boronic acid, 95%](/img/structure/B6298215.png)

